molecular formula C16H17BrClNO3 B12734577 Fenoldopam hydrobromide, (R)- CAS No. 1217454-00-6

Fenoldopam hydrobromide, (R)-

Cat. No.: B12734577
CAS No.: 1217454-00-6
M. Wt: 386.7 g/mol
InChI Key: DSGOSRLTVBPLCU-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoldopam hydrobromide, ®- is a benzazepine derivative and a selective dopamine D1 receptor agonist. It is primarily used as a rapid-acting vasodilator for the short-term management of severe hypertension. The compound is known for its ability to lower blood pressure through arteriolar vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoldopam hydrobromide involves several steps, starting from the appropriate benzazepine precursor. The key steps include:

Industrial Production Methods

Industrial production of Fenoldopam hydrobromide follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenoldopam hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Fenoldopam hydrobromide, each with distinct pharmacological properties .

Scientific Research Applications

Fenoldopam hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dopamine receptor agonists and their interactions.

    Biology: Employed in research on renal blood flow and diuresis due to its vasodilatory effects.

    Medicine: Investigated for its potential use in treating conditions such as acute kidney injury and hypertensive emergencies.

    Industry: Utilized in the development of new antihypertensive drugs and formulations.

Mechanism of Action

Fenoldopam hydrobromide exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and increased renal blood flow. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors results in the relaxation of vascular smooth muscle, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenoldopam hydrobromide is unique in its selective activation of dopamine D1 receptors, which provides a rapid and reversible reduction in blood pressure without the risk of cyanide toxicity associated with sodium nitroprusside. Additionally, its ability to increase renal blood flow makes it particularly useful in patients with renal impairment .

Properties

CAS No.

1217454-00-6

Molecular Formula

C16H17BrClNO3

Molecular Weight

386.7 g/mol

IUPAC Name

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1

InChI Key

DSGOSRLTVBPLCU-BTQNPOSSSA-N

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.